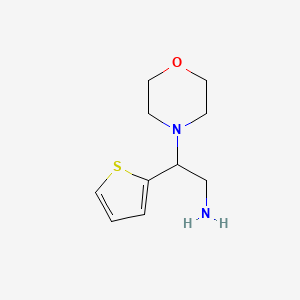
2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine is a useful research compound. Its molecular formula is C10H16N2OS and its molecular weight is 212.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Morpholine Derivatives
Morpholine is a versatile heterocyclic moiety present in various pharmacologically active compounds developed for diverse activities. Its derivatives have shown a broad spectrum of pharmacological profiles, making them subjects of extensive research. Morpholine analogues, including those combined with other heterocyclic structures like pyrans, have been explored for their potent pharmacophoric activities across different therapeutic areas. These areas include, but are not limited to, the development of novel drugs with improved efficacy and safety profiles for treating various diseases (Asif & Imran, 2019).
Thiophene Derivatives
Thiophene derivatives, similarly to morpholine, have been a focus due to their significant biological activities. The thiophene scaffold is notably present in compounds evaluated for their potential as central nervous system (CNS) agents. These compounds have been explored for a variety of CNS-related activities, including acting as anticonvulsants, acetylcholinesterase inhibitors, and agents capable of affecting neurotransmitter reuptake. The structural modification of thiophene and its incorporation into biologically active compounds have opened new avenues for the development of novel therapeutic agents with potential applications in treating CNS disorders (Deep et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine are currently unknown . This compound is used for proteomics research
Biochemical Pathways
Without knowledge of the primary targets of this compound, it is challenging to summarize the affected biochemical pathways and their downstream effects
Properties
IUPAC Name |
2-morpholin-4-yl-2-thiophen-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c11-8-9(10-2-1-7-14-10)12-3-5-13-6-4-12/h1-2,7,9H,3-6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYRNJZYOMUQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
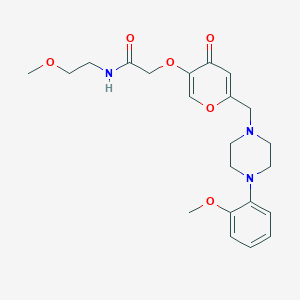
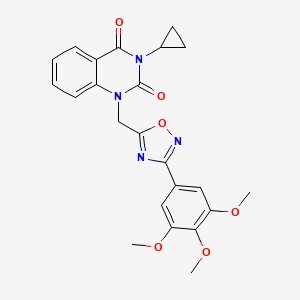
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)
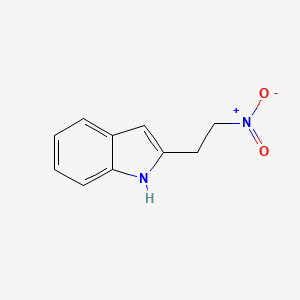
![(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2525879.png)
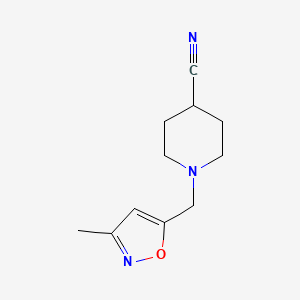
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)
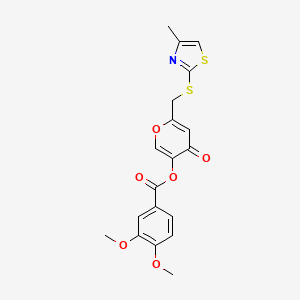

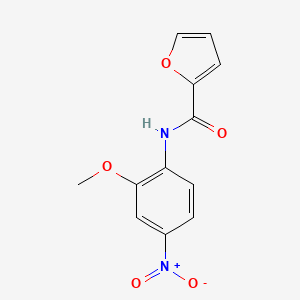
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)

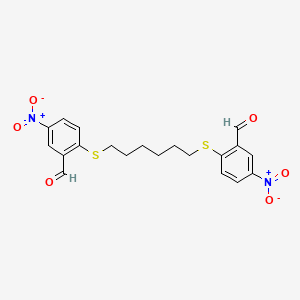
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)
